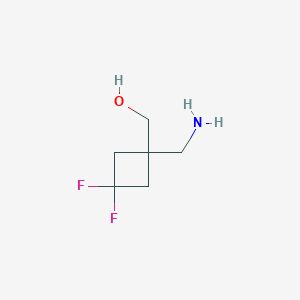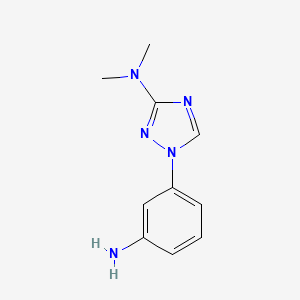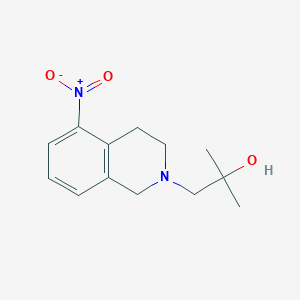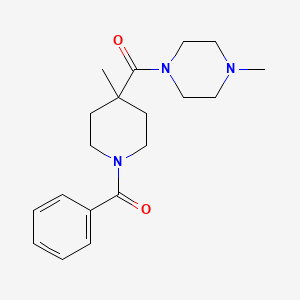
1-(氨甲基)-3,3-二氟环丁醇
描述
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法和化学性质
对 1-(氨甲基)-3,3-二氟环丁醇及其相关化合物的科学研究主要集中在合成方法及其在化学和药物研究中的各种应用的意义上。一项研究提出了一个三步合成 1-氨甲基-1-氟环烷烃的过程,突出了该方法在生成在药物化学和有机合成中具有潜在相关性的化合物方面的多功能性 (Moens、D’hooghe 和 Kimpe,2013)。另一项研究工作设计了一种单氟取代的氨基酸,作为肽中 19F NMR 距离测量的构象限制标签,强调了该化合物在研究膜结合肽中的效用 (Tkachenko 等人,2014)。
在催化过程中的应用
1-(氨甲基)-3,3-二氟环丁醇及其类似物的一个重要的应用领域在于催化过程。一项研究证明了钯催化的氨甲基环丙烷和环丁烷的非对映选择性 C(sp3)–H 芳基化,揭示了该化合物在促进以高对映体过量合成具有生物活性的分子中的作用 (Rodrigalvarez 等人,2022)。这种催化应用强调了环丁烷衍生物在有机合成和药物开发中的结构效用。
生物还原和化学酶促合成
含有二氟亚甲基的旋光活性醇和 β-氨基酸衍生物的化学酶促合成展示了另一个应用领域。通过使用重组大肠杆菌的生物还原过程,研究人员产生了对映体纯的醇,证明了该化合物在合成 β-氨基丁酸 (BABA) 的 α,α-二氟衍生物中的潜力,突出了其在开发新药和研究工具中的重要性 (Ema 等人,2010)。
分子构象和药物发现
在 1,3-二氟化反应的背景下研究的通过电负性取代基操纵分子构象,说明了在调节分子形状以用于潜在的药物发现应用中 1-(氨甲基)-3,3-二氟环丁醇类似物的战略性用途 (Banik、Mennie 和 Jacobsen,2017)。
作用机制
Target of Action
It’s worth noting that amines, such as this compound, are often involved in interactions with various biological targets, including enzymes and receptors .
Mode of Action
Amines can participate in a variety of biochemical reactions, often acting as a nucleophile or base . The specific interactions of this compound with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical processes, including protein synthesis, neurotransmission, and metabolic regulation .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of amines .
生化分析
Biochemical Properties
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid metabolic pathways, influencing protein synthesis and modulation of signaling pathways . The nature of these interactions often involves binding to specific active sites on enzymes, thereby altering their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the behavior of various cell types, including cancer cells, by altering amino acid metabolism and impacting the tumor microenvironment . This modulation can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with enzymes involved in amino acid metabolism, thereby influencing their activity and altering metabolic flux . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under physiological conditions but may degrade over extended periods, leading to changes in its efficacy and impact on cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of 1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to be transported across cellular membranes and its distribution within tissues are critical factors that influence its overall efficacy and impact on cellular function.
Subcellular Localization
1-(Aminomethyl)-3,3-difluoro-cyclobutanemethanol exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within subcellular structures can influence its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-5(2-6,3-9)4-10/h10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUARLULXUYQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-40-7 | |
| Record name | [1-(aminomethyl)-3,3-difluorocyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)
![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)
![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)




